molecular formula C20H22ClN2O2S+ B11211614 3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11211614
M. Wt: 389.9 g/mol
InChI Key: RUMUBFWTEUGKIO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2-aminothiophenol and an α-haloketone can lead to the formation of the imidazo[2,1-b][1,3]thiazine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using an ethoxybenzene derivative.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo[2,1-b][1,3]thiazine core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on the potential pharmacological effects of this compound. It may interact with specific molecular targets in the body, leading to therapeutic effects. Studies may explore its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-phenyl-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but lacks the ethoxy group.

    3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but has a methoxy group instead of an ethoxy group.

    3-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but has a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorophenyl and ethoxyphenyl groups, along with the hydroxy group, allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H22ClN2O2S+

Molecular Weight

389.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22ClN2O2S/c1-2-25-18-10-8-17(9-11-18)22-14-20(24,15-4-6-16(21)7-5-15)23-12-3-13-26-19(22)23/h4-11,24H,2-3,12-14H2,1H3/q+1

InChI Key

RUMUBFWTEUGKIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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